molecular formula C8H6N2S B8575910 2,2'-(Thiophene-2,5-diyl)diacetonitrile

2,2'-(Thiophene-2,5-diyl)diacetonitrile

Cat. No.: B8575910
M. Wt: 162.21 g/mol
InChI Key: HIVWZZUKICTAJS-UHFFFAOYSA-N
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Description

2,2'-(Thiophene-2,5-diyl)diacetonitrile (hereafter referred to as TDA) is a conjugated organic compound featuring a thiophene core substituted with two acetonitrile groups at the 2- and 5-positions. This structure imparts strong electron-withdrawing properties due to the nitrile (-C≡N) groups, making it a valuable building block in materials science, particularly for optoelectronic applications. Recent studies (2025) highlight its use in synthesizing conjugated polymers via Knoevenagel condensation with diketopyrrolopyrrole (DPP) units, resulting in materials with tunable bandgaps (1.65 eV) and high electron mobility . Its planar thiophene backbone facilitates π-π stacking, enhancing charge transport in organic semiconductors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2'-(thiophene-2,5-diyl)diacetonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between thiophene-2,5-dicarbaldehyde and active methylene compounds like malononitrile. Key steps include:

  • Catalyst Selection : Use of base catalysts (e.g., piperidine) to deprotonate the methylene group.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, acetonitrile) under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Example Reaction Conditions :
ComponentDetails
Starting MaterialThiophene-2,5-dicarbaldehyde
ReactantMalononitrile
CatalystPiperidine (1 mol%)
SolventTHF, 80°C, 24h
Yield75–85%

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the absence of unreacted aldehyde groups and verify nitrile peaks.
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (C=C in thiophene).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Matching experimental and theoretical C/H/N ratios.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts or IR bands) require:

  • X-ray Crystallography : To confirm molecular packing and bond angles .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts for comparison .
  • Cross-Validation : Using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. What strategies optimize the electronic properties of conjugated polymers incorporating this compound?

  • Methodological Answer :

  • Backbone Engineering : Copolymerizing with electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport .
  • Side-Chain Functionalization : Introducing alkyl chains to improve solubility and film morphology.
  • Optoelectronic Tuning : Adjusting the thiophene-diyl spacer length to modulate bandgap and absorption spectra.
    Example Data :
Polymer StructureBandgap (eV)Hole Mobility (cm²/V·s)
DPP-Thiophene-Diacetonitrile1.450.12
Reference Polymer1.700.05
DPP = diketopyrrolopyrrole

Q. How do solvent polarity and processing conditions affect supramolecular assembly in materials derived from this compound?

  • Methodological Answer :

  • Solvent Selection : THF-water mixtures induce aggregation (e.g., nanofibers vs. nanoparticles) via solvent polarity gradients .
  • Temperature Control : Annealing at 150°C improves crystallinity in thin-film devices.
  • Additive Use : Incorporating 1,8-diiodooctane as a processing additive to enhance π-π stacking .

Q. Data Contradiction Analysis

Q. Why might reported quantum yields (QY) for emissive polymers vary across studies?

  • Methodological Answer : Variations arise from:

  • Measurement Techniques : Differences in integrating sphere setups or excitation wavelengths.
  • Sample Preparation : Film thickness or solvent residues affecting fluorescence quenching.
  • Structural Defects : Side reactions during polymerization (e.g., incomplete conjugation) .
    Mitigation : Standardize QY measurements using reference dyes (e.g., quinine sulfate) and report excitation/emission parameters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, electronic, and functional differences between TDA and analogous compounds:

Compound Structural Features Electronic Properties Synthetic Method Applications
TDA Thiophene core with two acetonitrile groups Bandgap: ~1.65 eV; High electron affinity (due to -C≡N) Knoevenagel condensation with DPP Optoelectronics (e.g., organic photovoltaics, transistors)
3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) Thieno[2,3-b]thiophene core with methyl and oxopropanenitrile substituents Bandgap: ~1.8–2.0 eV; Moderate electron mobility Cyclocondensation of thienothiophene derivatives Intermediate for bis-heterocyclic systems (e.g., cyanopyrazoles, pyridazines)
5,5′-(Thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-5,2-diyl)diboronic acid Thieno[3,2-b]thiophene core with boronic acid termini Bandgap: ~2.1 eV; Poor stability due to boronic acid groups Suzuki coupling (limited by instability of boronic acid derivatives) Failed precursor for cross-coupled polymers
2,2'-(4,4'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(thiazole-4,2-diyl))diacetonitrile Thieno[2,3-b]thiophene core with thiazole and acetonitrile groups Bandgap: ~1.7 eV; Enhanced charge separation Reflux with 2-cyanoethanethioamide in ethanol Antimicrobial agents (e.g., MIC: 8–16 μg/mL against S. aureus)
Poly(3-hexylthiophene) (P3HT) Polymeric thiophene backbone with hexyl side chains Bandgap: ~1.9–2.1 eV; Moderate hole mobility Nickel-mediated polymerization Bulk heterojunction solar cells, field-effect transistors

Key Research Findings and Differentiation

Electronic Performance

  • TDA exhibits a narrower bandgap (1.65 eV) compared to thienothiophene-based analogs (1.7–2.1 eV), enabling better light absorption in the visible spectrum .
  • Acetonitrile substituents in TDA enhance electron mobility (0.12 cm²/V·s) relative to oxopropanenitrile derivatives (0.08 cm²/V·s) .

Functional Versatility

  • TDA’s dual nitrile groups enable covalent bonding with electron-deficient monomers (e.g., DPP), creating low-bandgap polymers for photovoltaics .

Challenges and Limitations

  • TDA ’s solubility in organic solvents (e.g., chloroform, THF) is moderate, necessitating side-chain engineering for processability .
  • Thiazole- and thienothiophene-based derivatives (e.g., antimicrobial agents) exhibit lower yields (50–60%) due to side reactions during cyclocondensation .

Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[5-(cyanomethyl)thiophen-2-yl]acetonitrile

InChI

InChI=1S/C8H6N2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2H,3-4H2

InChI Key

HIVWZZUKICTAJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CC#N)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An solution of sodium cyanide (97.7 g, 1.99 mol) in anhydrous DMF (650 mL) is cooled to 0° C. and treated with 2,5-bis-chloromethyl-thiophene (84.7 g, 468 mmol) in one portion. The reaction mixture is allowed to warm to room temperature with stirring for 24 h, then heated to 40° C. for an additional 0.5 h. After cooling to room temperature, chloroform (300 mL) is added and the mixture is poured into saturated aq NaCl. After separation, the aq layer is extracted with chloroform (3×). The combined organic layers are washed with saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue is purified by distillation to give (5-cyanomethyl-thiophen-2-yl)-acetonitrile (19.2 g, 25.3%) as a light brown oil: (bp 160-165° C., 0.75 mm Hg; Rf 0.26 (15% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 6.93 (s, 2 H), 3.85 (s, 4 H).
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
84.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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